9(10)-EpOME, or 9(10)-epoxy-12-octadecenoic acid, is a bioactive compound derived from the oxidation of linoleic acid. It is classified as an epoxide fatty acid and is notable for its role in various biological processes, including inflammation and cell signaling. This compound is primarily found in plant oils and has garnered interest for its potential health benefits and applications in the field of biochemistry.
9(10)-EpOME is predominantly sourced from natural oils, particularly those rich in linoleic acid, such as sunflower oil, safflower oil, and corn oil. The oxidation of these oils under specific conditions leads to the formation of this epoxide compound. Additionally, it can be synthesized in laboratory settings through controlled oxidation reactions involving linoleic acid.
In terms of chemical classification, 9(10)-EpOME belongs to the group of epoxy fatty acids. These compounds are characterized by the presence of an epoxide group, which is a three-membered cyclic ether. The chemical structure contributes to its unique reactivity and biological activity.
The synthesis of 9(10)-EpOME can be achieved through several methods:
The choice of synthesis method can influence the yield and purity of 9(10)-EpOME. For example, enzymatic methods often yield higher purity but may require more complex purification processes compared to chemical methods.
The molecular structure of 9(10)-EpOME features a long-chain fatty acid backbone with an epoxide functional group at the 9 and 10 positions. The structural formula can be represented as follows:
This indicates that it contains 18 carbon atoms, 34 hydrogen atoms, and two oxygen atoms.
9(10)-EpOME participates in various chemical reactions due to its reactive epoxide group:
The reactivity of the epoxide group makes it a valuable intermediate in organic synthesis, allowing for further modifications that can enhance its biological activity or utility in industrial applications.
The mechanism of action for 9(10)-EpOME primarily involves its interaction with cellular signaling pathways. It has been shown to influence:
Research indicates that 9(10)-EpOME may activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating lipid metabolism and inflammatory responses.
9(10)-EpOME has several potential applications:
9(10)-EpOME (9(10)-epoxy-12octadecenoic acid) is a cytochrome P450 (CYP)-derived oxidized lipid mediator originating from linoleic acid (LA), the most abundant dietary polyunsaturated fatty acid (PUFA) in Western diets. As a member of the epoxyoctadecamonoenoic acids (EpOMEs), it participates in cellular signaling pathways influencing inflammation, vascular tone, and pain perception. Its bifunctional nature—acting as both a precursor to cytotoxic diols and a signaling molecule—underscores its biochemical significance [1] [7].
9(10)-EpOME has the molecular formula $\ce{C18H32O3}$ and a molecular weight of 296.5 g/mol. Structurally, it features:
The epoxide ring introduces significant steric strain, enhancing its susceptibility to enzymatic hydrolysis by soluble epoxide hydrolase (sEH). This ring also dictates its bioactivity, as the spatial orientation of oxygen atoms influences interactions with cellular targets. Non-enzymatic oxidation (e.g., UV exposure or autoxidation) can generate identical stereoisomers, complicating the distinction between endogenous and artifact-derived 9(10)-EpOME in biological samples [3] [6].
9(10)-EpOME is systematically termed:
It falls under the EpOME subclass of lipid mediators within the broader CYP epoxygenase pathway. Unlike cyclooxygenase (COX) or lipoxygenase (LOX) derivatives, EpOMEs are characterized by epoxide groups rather than prostane rings or hydroperoxides. 9(10)-EpOME is functionally distinct from its positional isomer 12(13)-EpOME (isoleukotoxin) due to divergent epoxide positioning and downstream effects [1] [7].
9(10)-EpOME is synthesized endogenously via CYP epoxygenation of linoleic acid (LA):
Non-enzymatic autoxidation of LA under oxidative stress can also generate 9(10)-EpOME, complicating biomarker analyses [1] [7].
Primary human CYP isoforms involved in 9(10)-EpOME biosynthesis include:
Table 1: Human CYP Isoforms in 9(10)-EpOME Biosynthesis
Isoform | Tissue Expression | Relative Activity | mRNA Ratio (vs. GAPDH) |
---|---|---|---|
CYP2J2 | Heart, endothelium, liver | High (Km ≈ 8–12 μM) | 10⁻³ (Heart) |
CYP2C8 | Liver, heart | Moderate | 10⁻⁶ (Heart) |
CYP2C9 | Aorta, coronary artery, liver | High | 50× > CYP2J2 (Aorta) |
Table 2: Tissue-Specific mRNA Expression of CYP Epoxygenases
Tissue | CYP2J2 | CYP2C9 | CYP2C8 |
---|---|---|---|
Heart (LV) | 1000× | 1× | 0.001× |
Aorta | 1× | 50× | 10× |
Coronary Artery | 1× | 6× | 1× |
Data expressed as fold-difference relative to the lowest-expressed isoform per tissue [4].
These isoforms exhibit overlapping substrate specificities but distinct tissue distributions. For example, CYP2J2 accounts for >80% of cardiac EpOME synthesis, while CYP2C9 dominates vascular sites. Polymorphisms in these genes (e.g., CYP2J2 rs890293) may influence 9(10)-EpOME production and associated disease risks [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: